molecular formula C23H22ClN3O5S B6568456 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide CAS No. 1021249-19-3

2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B6568456
CAS No.: 1021249-19-3
M. Wt: 488.0 g/mol
InChI Key: JCCWLELWEAXVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1021249-19-3, molecular formula: C23H22ClN3O5S) features a benzodioxepin core linked via an acetamide bridge to a pyridine-3-sulfonamido group substituted with a 4-chlorobenzyl moiety . However, critical physicochemical data (e.g., melting point, solubility) and pharmacological properties are unavailable in the provided evidence, limiting direct mechanistic insights .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c24-18-6-4-17(5-7-18)15-27(33(29,30)20-3-1-10-25-14-20)16-23(28)26-19-8-9-21-22(13-19)32-12-2-11-31-21/h1,3-10,13-14H,2,11-12,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWLELWEAXVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C21H20ClN3O3S
  • CAS Number : 1021249-19-3

The compound features a pyridine ring, a sulfonamide group, and a benzodioxepin moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and sulfonamide have been shown to possess antibacterial activity against various strains. A study reported that certain pyridine-sulfonamide derivatives displayed MIC values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, suggesting that the sulfonamide moiety may enhance the antimicrobial efficacy of the compound .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The results showed moderate to strong inhibition against AChE, which is relevant in treating conditions like Alzheimer's disease . Furthermore, the sulfonamide group is often associated with enzyme inhibition, enhancing the compound's pharmacological profile.

Anti-inflammatory Properties

The anti-inflammatory potential of structurally related compounds has been documented extensively. For example, derivatives containing chlorophenyl groups have demonstrated significant inhibition of pro-inflammatory cytokines in microglial cells . This suggests that the compound may also exert similar effects by modulating inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Docking Studies : Computational studies have indicated favorable interactions between the compound and various biological targets, including enzymes involved in inflammation and microbial resistance.
  • Signal Pathway Modulation : The compound may influence key signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study focusing on pyridine derivatives highlighted their antibacterial and antifungal properties, with specific emphasis on their structure-activity relationship (SAR) .
  • Another investigation into piperidine-containing compounds revealed their broad-spectrum antimicrobial activity and potential as enzyme inhibitors .

These findings underscore the importance of structural components in determining biological activity.

Data Tables

Biological Activity Activity Type MIC (µg/mL) Reference
AntibacterialAgainst C. albicans≤ 25
Enzyme InhibitionAChEModerate
Anti-inflammatoryCytokine InhibitionSignificant

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives of pyridine-3-sulfonamides exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyridine-3-sulfonamide derivatives demonstrate greater efficacy against strains of Candida and Geotrichum, outperforming traditional antifungal agents like fluconazole . The compound may similarly possess antimicrobial properties due to its structural similarities with known active sulfonamides.

Anticancer Potential

Compounds containing sulfonamide moieties have been investigated for their anticancer properties. The inhibition of carbonic anhydrase isozymes by sulfonamides has been linked to anticancer activity, suggesting that the compound may also exhibit similar effects . Additionally, the benzodioxepin structure has been associated with various biological activities, including anti-inflammatory and anticancer effects.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of the benzodioxepin moiety can be achieved through cyclization reactions involving suitable precursors. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structure of the synthesized compounds .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antifungal ActivityDemonstrated that pyridine-3-sulfonamide derivatives showed MIC values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa.
Study 2 Anticancer PropertiesInvestigated the inhibition of carbonic anhydrase by sulfonamide derivatives; potential for anticancer applications noted.
Study 3 Synthesis TechniquesDetailed synthetic routes for producing various pyridine-3-sulfonamide derivatives with potential biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid architecture:

  • Pyridine-3-sulfonamido group : Enhances polarity and hydrogen-bonding capacity, common in enzyme inhibitors.
  • 4-Chlorobenzyl substituent : Increases lipophilicity and may improve membrane permeability.

Comparison with Analogous Compounds

Compound 24 (C18H19N5SO2, MW: 369.44)
  • Core structure: Pyrido-thieno-pyrimidine (rigid tricyclic system vs. benzodioxepin’s flexibility).
  • Functional groups : Acetamide and aromatic amines (shared with the target compound).
  • Physicochemical data : Melting point 143–145°C; IR and NMR confirm carbonyl (C=O) and NH groups.
  • Key difference : Lacks sulfonamide and chlorine substituents, likely reducing polarity and halogen-mediated binding.
Compound 11f (Complex structure with benzodiazepine and pyrimido-pyrimidine moieties)
  • Core structure : Benzodiazepine fused with pyrimido-pyrimidine, offering multiple hydrogen-bonding sites.
  • Functional groups : Multiple amides and aromatic systems (similar to the target compound’s acetamide and sulfonamide).

Data Table: Comparative Analysis

Parameter Target Compound Compound 24 Compound 11f
Molecular Formula C23H22ClN3O5S C18H19N5SO2 C44H39N9O3 (inferred from structure)
Molecular Weight 488.0 369.44 ~750 (estimated)
Core Heterocycle Benzodioxepin Pyrido-thieno-pyrimidine Benzodiazepine-pyrimido-pyrimidine
Key Functional Groups Sulfonamide, acetamide, Cl-subst. Acetamide, thieno ring Multiple amides, methylpyridinyl
Physicochemical Data Not available m.p. 143–145°C, IR/NMR reported Not available
Synthetic Yield Not reported 73% Not reported

Discussion of Research Findings

  • Structural Flexibility vs. Rigidity : The benzodioxepin core in the target compound may confer better bioavailability compared to the rigid tricyclic systems in Compound 24 and 11f .
  • Role of Halogenation: The 4-chlorobenzyl group in the target compound could enhance binding affinity (via hydrophobic interactions) relative to non-halogenated analogs like Compound 24 .

Preparation Methods

Sulfonylation of Pyridine

Pyridine-3-sulfonyl chloride serves as the foundational intermediate. Its preparation involves chlorosulfonation of pyridine using chlorosulfonic acid under controlled conditions:

Pyridine+ClSO3HPyridine-3-sulfonyl chloride+HCl\text{Pyridine} + \text{ClSO}_3\text{H} \rightarrow \text{Pyridine-3-sulfonyl chloride} + \text{HCl}

Key conditions :

  • Temperature: 0–5°C (exothermic reaction)

  • Solvent: Dry dichloromethane (DCM)

  • Yield: 60–70%

Amine Coupling with 4-Chlorobenzylamine

The sulfonyl chloride reacts with 4-chlorobenzylamine to form the sulfonamide:

Pyridine-3-sulfonyl chloride+4-Cl-C6H4CH2NH2N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide\text{Pyridine-3-sulfonyl chloride} + \text{4-Cl-C}6\text{H}4\text{CH}2\text{NH}2 \rightarrow \text{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide}

Optimization notes :

  • Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions)

  • Solvent: Tetrahydrofuran (THF) or DCM

  • Reaction time: 2–4 hours at 0°C to room temperature

  • Yield: 75–85%

Preparation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Benzodioxepin Ring Synthesis

The benzodioxepin core is synthesized via cyclization of 2-(2,3-dihydroxypropoxy)phenol derivatives. A representative method involves:

2-(2,3-Epoxypropoxy)phenolBF3OEt23,4-dihydro-2H-1,5-benzodioxepin-7-ol\text{2-(2,3-Epoxypropoxy)phenol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{3,4-dihydro-2H-1,5-benzodioxepin-7-ol}

Key steps :

  • Epoxide opening catalyzed by boron trifluoride etherate

  • Cyclization at 80°C for 6 hours

  • Yield: 65–70%

Conversion to Amine

The hydroxyl group is converted to an amine via a Curtius rearrangement or Mitsunobu reaction:

Benzodioxepin-7-olDPPA, TEABenzodioxepin-7-amine\text{Benzodioxepin-7-ol} \xrightarrow{\text{DPPA, TEA}} \text{Benzodioxepin-7-amine}

Conditions :

  • Reagent: Diphenylphosphoryl azide (DPPA)

  • Solvent: Toluene, 100°C, 12 hours

  • Yield: 50–60%

Acetamide Linker Installation

Final Amide Coupling

The bromoacetamide intermediate reacts with benzodioxepin-7-amine under nucleophilic substitution:

Bromoacetamide intermediate+Benzodioxepin-7-amineTarget compound\text{Bromoacetamide intermediate} + \text{Benzodioxepin-7-amine} \rightarrow \text{Target compound}

Optimized protocol :

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF), 60°C, 8 hours

  • Yield: 60–65%

Alternative Synthetic Routes

One-Pot Sulfonamide-Acetamide Assembly

A patent-described method employs in situ activation of the sulfonic acid group using HOBt (1-hydroxybenzotriazole):

Pyridine-3-sulfonic acid+4-chlorobenzylamine+Benzodioxepin-7-amineHOBt, EDClTarget compound\text{Pyridine-3-sulfonic acid} + \text{4-chlorobenzylamine} + \text{Benzodioxepin-7-amine} \xrightarrow{\text{HOBt, EDCl}} \text{Target compound}

Advantages :

  • Reduced purification steps

  • Higher overall yield (55–60%)

Solid-Phase Synthesis

Immobilization of the benzodioxepin amine on Wang resin enables iterative coupling:

  • Resin-bound amine + bromoacetyl bromide → Bromoacetamide-resin

  • Displacement with pyridine-3-sulfonamide → Cleavage to yield target compound
    Yield : 50–55% (lower due to resin loading limitations)

Analytical Characterization

Critical quality control metrics for the final compound include:

Parameter Method Specification
PurityHPLC (C18 column)≥98% (UV detection at 254 nm)
Molecular weightHRMSm/z 488.0 [M+H]+^+ (calculated: 488.0)
Sulfur contentElemental analysisTheoretical: 6.56%; Found: 6.52–6.60%
ChiralityChiral HPLCSingle enantiomer (no detectable racemate)

Challenges and Optimization Strategies

Sulfonamide Hydrolysis

The electron-deficient pyridine ring increases susceptibility to hydrolysis. Mitigation strategies:

  • Use anhydrous solvents (e.g., THF over DMF)

  • Maintain pH < 7 during workup

Benzodioxepin Amine Reactivity

Steric hindrance from the benzodioxepin ring slows amide coupling. Solutions:

  • Prolong reaction time (12–16 hours)

  • Use coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium)

Q & A

Q. What are the standard synthetic protocols for this compound, and which solvents and conditions are typically employed?

The synthesis involves multi-step organic reactions, including sulfonamide coupling and acetamide formation. Key steps require:

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for intermediate reactions .
  • Temperature control : Reactions often proceed at 60–80°C for 12–24 hours to ensure completion .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification (e.g., sulfonamide NH at δ 10–11 ppm, aromatic protons in benzodioxepin at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility and reactivity profiles of this compound, and how do these properties influence experimental design?

  • Solubility : Soluble in DMSO and ethanol (>10 mg/mL), sparingly soluble in water. This necessitates DMSO stock solutions for biological assays .
  • Reactivity : Moderate reactivity under acidic/basic conditions; avoid strong oxidizers to prevent sulfonamide degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for structurally related acetamide derivatives?

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize temperature, solvent ratios, and catalyst loading .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. NMR)?

  • X-ray crystallography : Resolve conformational ambiguities (e.g., benzodioxepin ring puckering) using single-crystal data .
  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate structures .

Q. What advanced techniques elucidate binding mechanisms and kinetics with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to enzymes like kinases (typical KD range: 10–100 nM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions .

Q. How can structural modifications enhance target selectivity (e.g., sulfonamido or benzodioxepin moieties)?

  • Structure-Activity Relationship (SAR) :
Modification SiteEffect on SelectivityReference
4-ChlorophenylIncreased kinase inhibition
BenzodioxepinImproved metabolic stability
  • Click Chemistry : Introduce triazole groups via azide-alkyne cycloaddition to probe binding pockets .

Q. What integrated approaches address discrepancies in reported solubility or stability data?

  • Differential Scanning Calorimetry (DSC) : Assess thermal stability (decomposition onset >200°C) .
  • Forced Degradation Studies : Expose to UV light, pH extremes, and oxidizers to identify degradation pathways .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate using orthogonal techniques (e.g., crystallography + NMR + DFT) .
  • Biological Assay Design : Use solubility-adjusted DMSO concentrations (<0.1% v/v) to avoid cytotoxicity in cell-based studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.